molecular formula C11H15NO B15306784 trans-1-(Methylamino)-1,2,3,4-tetrahydronaphthalen-2-OL

trans-1-(Methylamino)-1,2,3,4-tetrahydronaphthalen-2-OL

Cat. No.: B15306784
M. Wt: 177.24 g/mol
InChI Key: KUDUKVRCFKJXBL-QWRGUYRKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-1-(Methylamino)-1,2,3,4-tetrahydronaphthalen-2-OL: is an organic compound that belongs to the class of naphthalenes This compound is characterized by the presence of a methylamino group and a hydroxyl group attached to a tetrahydronaphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-1-(Methylamino)-1,2,3,4-tetrahydronaphthalen-2-OL typically involves the reduction of naphthalene derivatives followed by the introduction of the methylamino group. One common method involves the catalytic hydrogenation of naphthalene to produce tetrahydronaphthalene, which is then subjected to a series of reactions to introduce the hydroxyl and methylamino groups.

Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic hydrogenation processes, followed by functional group modifications using standard organic synthesis techniques. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in trans-1-(Methylamino)-1,2,3,4-tetrahydronaphthalen-2-OL can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced further to modify the naphthalene ring or the functional groups attached to it.

    Substitution: The methylamino group can participate in substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be used under appropriate conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of more reduced naphthalene derivatives.

    Substitution: Formation of various substituted naphthalene derivatives.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential as a building block in organic synthesis.

Biology:

  • Investigated for its potential biological activity, including interactions with enzymes and receptors.

Medicine:

  • Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry:

  • Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of trans-1-(Methylamino)-1,2,3,4-tetrahydronaphthalen-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    trans-1,2-Dimethylcyclohexane: Similar in structure but lacks the hydroxyl and methylamino groups.

    trans-1,2-Diaminocyclohexane: Contains two amino groups instead of a methylamino and hydroxyl group.

Uniqueness:

  • The presence of both a methylamino group and a hydroxyl group in trans-1-(Methylamino)-1,2,3,4-tetrahydronaphthalen-2-OL makes it unique compared to other similar compounds. This combination of functional groups contributes to its distinct chemical reactivity and potential applications in various fields.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

(1S,2S)-1-(methylamino)-1,2,3,4-tetrahydronaphthalen-2-ol

InChI

InChI=1S/C11H15NO/c1-12-11-9-5-3-2-4-8(9)6-7-10(11)13/h2-5,10-13H,6-7H2,1H3/t10-,11-/m0/s1

InChI Key

KUDUKVRCFKJXBL-QWRGUYRKSA-N

Isomeric SMILES

CN[C@@H]1[C@H](CCC2=CC=CC=C12)O

Canonical SMILES

CNC1C(CCC2=CC=CC=C12)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.